6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves a multistep process starting from 3,4-dimethoxy phenethylamine. This process includes acylation, Bischler-Napieralski reaction, reduction, and finally, salt formation with muriatic acid. The overall yield reported is 41.1%, indicating a moderately efficient synthesis process (Lin Xi, 2011).
Molecular Structure Analysis
The molecular structure and stereochemistry of the compound have been characterized using techniques such as IR and 1H NMR, providing detailed insight into its chemical makeup. Additionally, studies on similar compounds have shown the importance of the stereochemistry on their biological activities, underscoring the relevance of molecular structure analysis in understanding the compound's properties and potential applications (R. Gitto et al., 2010).
Scientific Research Applications
Analgesic and Anti-Inflammatory Effects
6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been investigated for its potential analgesic and anti-inflammatory effects. In studies, it demonstrated a pronounced anti-inflammatory effect, surpassing that of diclofenac sodium. This compound also showed significant analgesic activity, indicating its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
Local Anesthetic Activity
Research on a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, including compounds similar to 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, revealed high local anesthetic activity in rabbit eyes. These compounds, in certain concentrations, were found to be more effective than lidocaine, a commonly used local anesthetic (Azamatov et al., 2023).
Anticonvulsant Properties
A study on the synthesis of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, related to 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, has identified compounds with significant anticonvulsant activity. This includes a molecule that demonstrated notable effectiveness in preventing seizures in animal models of epilepsy (Gitto et al., 2010).
Synthesis and Stereochemistry
Research has been conducted on the synthesis and stereochemistry of similar compounds, such as 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline. This includes studies on the resolution and determination of the absolute configurations of optical antipodes, providing insights into their biological activity (Mondeshka et al., 1992).
Antiglioma Agents
In the search for effective antiglioma agents, novel tetrahydroisoquinoline (THI) analogs, which are structurally related to 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been synthesized and evaluated. Certain analogs displayed improved potency and selectivity against rat glioma cells, highlighting the potential of these compounds in cancer treatment (Patil et al., 2010).
P-glycoprotein (P-gp) Activity
Studies have explored the use of 6,7-Dimethoxytetrahydroisoquinoline derivatives in modulating P-glycoprotein (P-gp) efflux pump activity. These investigations aim to separate P-gp activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents, potentially contributing to the development of selective P-gp modulators (Pati et al., 2015).
Safety And Hazards
Future Directions
Research on 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could explore its potential applications in drug development, given its isoquinoline scaffold and diverse biological activity . Further studies may investigate its pharmacological properties and potential therapeutic uses.
properties
IUPAC Name |
6,7-dimethoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2)10-8-12(16-4)11(15-3)7-9(10)5-6-14-13;/h7-8,14H,5-6H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEODEIZULKEQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2CCN1)OC)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
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